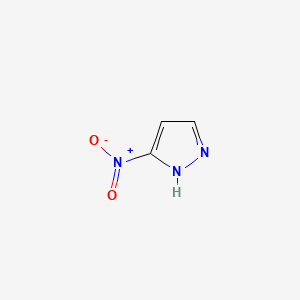

3-Nitropyrazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)3-1-2-4-5-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRUFMBFIKGOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181168 | |

| Record name | 3-Nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26621-44-3 | |

| Record name | 3-Nitropyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26621-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026621443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.168.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Nitropyrazole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a nitro group at the 3-position.[1] With the chemical formula C₃H₃N₃O₂, this compound serves as a crucial building block and intermediate in the synthesis of a variety of other organic compounds, including pharmaceuticals and energetic materials.[2][3][4] Its chemical properties are significantly influenced by the presence of the nitro group, which increases its reactivity.[3] This guide provides an in-depth overview of the chemical structure, properties, synthesis, and experimental protocols related to this compound.

Chemical Structure and Identification

This compound consists of a five-membered aromatic ring containing two adjacent nitrogen atoms and a nitro functional group.

| Identifier | Value |

| IUPAC Name | 3-nitro-1H-pyrazole |

| Synonyms | 3(5)-Nitropyrazole, 5-Nitro-1H-pyrazole |

| CAS Number | 26621-44-3 |

| Molecular Formula | C₃H₃N₃O₂ |

| Molecular Weight | 113.08 g/mol |

| InChI | InChI=1S/C3H3N3O2/c7-6(8)3-1-2-4-5-3/h1-2H,(H,4,5) |

| SMILES | C1=C(--INVALID-LINK--=O)NN=C1 |

Physicochemical Properties

This compound is typically a light yellow to pale orange or light brown crystalline solid at room temperature. It is generally insoluble in water but shows solubility in polar organic solvents like methanol, ethanol, acetone, and dimethylformamide.

| Property | Value | Source |

| Melting Point | 173-175 °C | |

| Boiling Point (Predicted) | 334.0 ± 15.0 °C | |

| Density (Predicted) | 1.552 ± 0.06 g/cm³ | |

| pKa (Predicted) | 8.32 ± 0.10 | |

| LogP (Octanol/Water Partition Coefficient) | -0.164 (Calculated) | |

| Water Solubility (log10WS in mol/l) | -1.11 (Calculated) |

Spectroscopic Properties

| Spectrum | Data |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 13.94 (br s, 1H), 8.03 (d, J = 2.4 Hz, 1H), 7.03 (t, J = 2.4 Hz, 1H) |

| IR Spectroscopy | The IR spectrum shows characteristic bands for C-H bonds of the pyrazole ring (3126 and 3143 cm⁻¹), a C=N double bond (1543 cm⁻¹), and a prominent band for the N-O-C fragment (1054 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak is observed at m/z 113. |

Synthesis of this compound

The most common method for synthesizing this compound involves a two-step process: the nitration of pyrazole to form N-nitropyrazole, followed by a thermal rearrangement of the intermediate.

Experimental Protocols

Synthesis of this compound via Rearrangement of N-Nitropyrazole

This protocol is adapted from a general procedure found in the literature.

Materials:

-

1-Nitropyrazole (3.45 g, 30.5 mmol)

-

Benzonitrile (33 mL)

-

Hexane

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

A mixture of 1-nitropyrazole (3.45 g, 30.5 mmol) and benzonitrile (33 mL) is prepared in a round-bottom flask equipped with a stirrer.

-

The mixture is heated with stirring at 180 °C for 3 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is diluted with hexane, and stirring is continued for an additional 20 minutes at room temperature to precipitate the product.

-

The precipitated solid is collected by filtration to yield 3-nitro-1H-pyrazole as a tan solid (3.16 g, 91% yield).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆, to achieve a concentration of 10-50 mM.

-

Transfer the solution to a 5 mm NMR tube, ensuring the solution height is adequate for the spectrometer.

-

Cap the NMR tube securely.

Data Acquisition (Illustrative for ¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Analysis:

-

Dissolve a small amount of this compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using a suitable method, such as electron ionization (EI).

-

Analyze the resulting ions based on their mass-to-charge ratio.

Biological Activity and Applications

This compound and its derivatives have been investigated for a range of biological activities. It is known to be an intermediate in the synthesis of compounds with antimicrobial, parasiticidal, and herbicidal properties. As a versatile chemical intermediate, it is used in the development of:

-

Pharmaceuticals: It serves as a precursor for various biologically active molecules.

-

Agrochemicals: It is used in the formulation of herbicides.

-

Energetic Materials: Due to its high nitrogen content and the presence of the nitro group, this compound is a key component in the development of high-energy-density materials.

Safety and Handling

This compound should be handled with care as it can cause irritation to the skin, eyes, and respiratory system.

| Hazard Information | Details |

| GHS Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. Keep the container tightly sealed.

Conclusion

This compound is a compound of significant interest in both academic research and industrial applications. Its versatile chemical nature makes it an important intermediate for the synthesis of a wide range of valuable products. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.

References

3-Nitropyrazole: A Technical Guide for Researchers

CAS Number: 26621-44-3

This technical guide provides an in-depth overview of 3-Nitropyrazole, a key heterocyclic compound utilized in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its physical properties, synthesis, and analytical methods.

Physical and Chemical Properties

This compound is a crystalline solid that is notable for the presence of a nitro group on the pyrazole ring, which significantly influences its chemical characteristics.[1] Below is a summary of its key physical and chemical data.

| Property | Value | Reference |

| Molecular Formula | C₃H₃N₃O₂ | [1][2] |

| Molecular Weight | 113.08 g/mol | |

| Appearance | White to orange to green powder to crystal; pale-yellow solid; tan solid | |

| Melting Point | 174.0 to 178.0 °C | |

| logP (Octanol/Water) | -0.164 (Calculated) | |

| Water Solubility (logS) | -1.11 (Calculated) | |

| Topological Polar Surface Area (TPSA) | 74.5 Ų | |

| InChI Key | MZRUFMBFIKGOAL-UHFFFAOYSA-N | |

| SMILES | O=--INVALID-LINK--c1cc[nH]n1 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of pyrazole to form an N-nitropyrazole intermediate, followed by a thermal rearrangement to yield the final product. Several methods have been reported, with variations in the nitrating agents and rearrangement solvents.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Method 1: Nitration in Mixed Acid and Rearrangement in n-Octanol

-

Step 1: Nitration of Pyrazole

-

Pyrazole is nitrated in a mixed acid solution of nitric acid and sulfuric acid.

-

The reaction is maintained at a temperature below 15 °C for 3.5 hours with continuous stirring.

-

This step yields N-nitropyrazole.

-

-

Step 2: Rearrangement of N-Nitropyrazole

-

The N-nitropyrazole intermediate is refluxed in n-octanol.

-

The reflux is carried out at a temperature of 185-190 °C.

-

This thermal rearrangement results in the formation of this compound. The solvent, n-octanol, can be recycled.

-

Method 2: Rearrangement in Benzonitrile

-

Step 1: Synthesis of 1-Nitropyrazole (Prerequisite)

-

This protocol starts with 1-nitropyrazole, which is synthesized from pyrazole in a separate step.

-

-

Step 2: Rearrangement of 1-Nitropyrazole

-

1-Nitropyrazole (3.45 g, 30.5 mmol) is mixed with benzonitrile (33 mL).

-

The mixture is heated with stirring at 180 °C for 3 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solution is diluted with hexane and stirred for an additional 20 minutes at room temperature to precipitate the product.

-

The solid this compound is collected by filtration.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of nitropyrazoles. While a specific method for the purity analysis of this compound was not detailed, a method for the related compound 3,4-Dinitropyrazole has been established, which includes the separation and detection of this compound as a potential impurity.

HPLC Method for Nitropyrazole Analysis

-

Chromatographic Column: Hypersil ODS2 (250 mm × 4.6 mm, 5 μm)

-

Mobile Phase: A mixture of acetonitrile and 0.1% acetic acid in a volume ratio of 35:65.

-

Flow Rate: 1.0 mL·min⁻¹

-

Column Temperature: 25 °C

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 μL

-

Quantification: External standard method.

Under these conditions, this compound is well-separated from other nitrated pyrazole species.

Biological Activity

While the pyrazole scaffold is present in many biologically active molecules with a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties, specific signaling pathways for this compound are not extensively documented in the reviewed literature. The biological activities of pyrazole derivatives are an active area of research, and the functionalization of the pyrazole ring, such as the introduction of a nitro group, can significantly modulate their biological effects.

Safety Information

This compound is harmful if swallowed and can cause serious eye damage. Appropriate personal protective equipment should be used when handling this compound. It is also noted to have potential explosive properties under certain conditions.

References

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 3-Nitropyrazole

For Immediate Release

A comprehensive technical guide detailing the historical discovery and evolving synthesis of 3-nitropyrazole, a critical building block in pharmaceutical and energetic materials research. This document provides researchers, scientists, and drug development professionals with a detailed examination of synthetic methodologies, quantitative data, and experimental protocols.

The journey to understanding and synthesizing this compound, a pivotal heterocyclic compound, has been marked by key discoveries that have refined its production from early explorations to modern, efficient protocols. This guide traces that history, offering a detailed look at the primary synthetic routes, complete with experimental details and comparative data.

Historical Context and Initial Discovery

While related substituted nitropyrazoles were prepared earlier, the first documented synthesis of the parent this compound was reported by Habraken and co-authors in 1970.[1] Their seminal work established the foundational two-step approach that remains a cornerstone of its synthesis today: the N-nitration of pyrazole followed by a thermal rearrangement of the N-nitro intermediate.[1] This rearrangement, conducted by dissolving N-nitropyrazole in anisole and heating for 10 hours at 145 °C, unlocked a reliable pathway to the 3-nitro isomer.[1]

Early alternative approaches included a one-step cyclization method from diazomethane and chloronitroethylene, developed by Verbruggen et al.[1] However, the highly reactive and hazardous nature of the starting materials has limited the widespread adoption of this route.[1] Other pioneering work in the broader field of nitropyrazoles includes the synthesis of 3(5)-nitro-4-phenylpyrazole from an amino precursor via a diazonium salt by Parham and Aldre in 1960, and a synthesis from 3-bromo-3-nitro-4-phenylpyrazoline reported by Parham and Bleasdale in 1951. These earlier efforts, while not yielding the parent this compound, were instrumental in developing the chemistry of this important class of compounds.

Core Synthetic Methodologies

The synthesis of this compound is dominated by a two-step process that begins with the nitration of the pyrazole ring at the nitrogen atom, followed by the migration of the nitro group to the carbon-3 position. Direct C-nitration of pyrazole is generally not a viable route as it preferentially yields the 4-nitropyrazole isomer.

Step 1: N-Nitration of Pyrazole

The initial step involves the electrophilic substitution of the N-H proton of the pyrazole ring with a nitro group. This is typically achieved using a strong nitrating agent.

Diagram 1: General workflow for the N-nitration of pyrazole.

Common nitrating systems include mixtures of nitric acid and sulfuric acid, or nitric acid and acetic anhydride. The reaction is typically performed at low temperatures to control the exothermicity and prevent side reactions.

Step 2: Rearrangement of N-Nitropyrazole to this compound

The N-nitropyrazole intermediate is then subjected to conditions that promote the migration of the nitro group to the C-3 position. This is most commonly achieved through thermal rearrangement. The mechanism for this transformation is understood to be a sigmatropic rearrangement.

Diagram 2: Thermal rearrangement of N-nitropyrazole to this compound.

The choice of solvent is critical for the success of the thermal rearrangement. High-boiling point aromatic solvents are typically employed to achieve the necessary temperatures.

Quantitative Data on Synthesis Methods

The efficiency of this compound synthesis is highly dependent on the specific reagents and conditions used in each step. The following tables summarize quantitative data from various reported methods.

Table 1: N-Nitration of Pyrazole

| Nitrating Agent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| HNO₃ / H₂SO₄ | < 15 | 3.5 | 86.6 | |

| HNO₃ / Ac₂O / HAc | Not specified | Not specified | 85.5 |

Table 2: Rearrangement of N-Nitropyrazole

| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Anisole | 145 | 10 | Not specified | |

| n-Octanol | 185-190 (reflux) | Not specified | 87.8 | |

| Not specified | High Temperature | Not specified | 92.8 |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on published literature.

Protocol 1: N-Nitration of Pyrazole using Mixed Acid

-

Reagents: Pyrazole, Nitric Acid (concentrated), Sulfuric Acid (concentrated).

-

Procedure:

-

In a reaction vessel, nitrate pyrazole using a mixed acid of nitric acid and sulfuric acid.

-

Maintain the reaction temperature below 15°C with constant stirring for 3.5 hours.

-

Upon completion, the reaction mixture is typically worked up by pouring it onto ice, followed by neutralization and extraction to isolate the N-nitropyrazole product.

-

-

Reported Yield: 86.6% of N-nitropyrazole.

Protocol 2: Thermal Rearrangement of N-Nitropyrazole in n-Octanol

-

Reagents: N-nitropyrazole, n-Octanol.

-

Procedure:

-

Reflux the N-nitropyrazole obtained in Protocol 1 in n-octanol.

-

Maintain the temperature at 185-190°C.

-

After the reaction is complete, the this compound product is isolated. The n-octanol can often be recycled.

-

-

Reported Yield: 87.8% of this compound.

Protocol 3: One-Pot Synthesis of this compound

To circumvent the isolation of the potentially unstable N-nitropyrazole intermediate, a one-pot synthesis has been developed.

Diagram 3: Logical workflow for the one-pot synthesis of this compound.

-

Concept: This method involves performing the initial N-nitration of pyrazole and then, without isolating the N-nitropyrazole, subjecting the entire reaction mixture to high pressure and temperature in a hydrothermal reactor to induce the rearrangement. This approach can offer advantages in terms of safety, efficiency, and reduced use of high-boiling organic solvents.

Conclusion

The synthesis of this compound has evolved from its initial discovery through thermal rearrangement to more refined and efficient methods, including one-pot procedures. The foundational two-step process of N-nitration followed by rearrangement remains the most reliable and widely used approach. The choice of reagents and reaction conditions for each step significantly impacts the overall yield and purity of the final product. This guide provides the necessary historical context, comparative data, and detailed protocols to aid researchers in the successful synthesis of this important heterocyclic compound.

References

Spectroscopic Profile of 3-Nitropyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Nitropyrazole, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, alongside detailed experimental protocols.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, providing a foundational dataset for its characterization and use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Due to tautomerism in the pyrazole ring, the proton can be located on either nitrogen (N1 or N2), leading to an averaged spectrum in many solvents at room temperature. The data presented here is for the common tautomeric form.

¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.94 | br s | - | N-H |

| 8.03 | d | 2.4 | H5 |

| 7.03 | d | 2.4 | H4 |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz

¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| 158 | C3 |

| 133 | C5 |

| 110 | C4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The key absorptions are characteristic of the N-H bond, C-H bonds of the aromatic ring, and the nitro group.

Infrared (IR) Absorption Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1550 and ~1350 | Strong | Asymmetric and Symmetric NO₂ stretch |

| ~1600-1450 | Medium to Weak | C=C and C=N ring stretching |

Note: A specific peak list for the IR spectrum of this compound is not detailed in the search results. The provided data is based on characteristic absorption frequencies for the functional groups present in the molecule and the availability of a spectrum in the Aldrich FT-IR Collection[3].

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.

Mass Spectrometry Data of this compound

| m/z | Relative Abundance | Fragment Identity |

| 113 | High | [M]⁺ (Molecular Ion) |

| 83 | High | [M - NO]⁺ |

| 67 | Medium | [M - NO₂]⁺ |

| 55 | Medium | Further fragmentation |

| 40 | High | Further fragmentation |

Source: Electron Ionization (EI) Mass Spectrum from NIST[4]. The fragmentation pattern of the related compound 1-methyl-3-nitropyrazole suggests losses of NO, NO₂, and HCN as key fragmentation pathways[5].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Transfer the solid into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Cap the tube and vortex until the sample is completely dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Set up a proton-decoupled ¹³C NMR experiment.

-

Define the spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

FT-IR Spectroscopy Protocol

Objective: To obtain the Fourier-transform infrared spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer with a KBr pellet press or an ATR accessory

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Spatula

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the KBr pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Protocol

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer with an electron ionization source (e.g., GC-MS or a direct insertion probe)

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Sample vials

Procedure (Direct Insertion Probe):

-

Sample Preparation:

-

Dissolve a small amount of this compound in a minimal amount of a volatile solvent.

-

Apply a small drop of the solution to the tip of the direct insertion probe.

-

Allow the solvent to evaporate completely.

-

-

Instrument Setup:

-

Insert the probe into the mass spectrometer.

-

Ensure the instrument is operating under high vacuum.

-

Set the ion source temperature and electron energy (typically 70 eV for EI).

-

-

Spectral Acquisition:

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire the mass spectrum over the desired m/z range.

-

Process the data to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Tautomerism in 3-Nitropyrazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropyrazole and its derivatives are versatile heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their chemical behavior and biological activity are intrinsically linked to the phenomenon of annular prototropic tautomerism, which governs the equilibrium between the 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole tautomeric forms. This technical guide provides a comprehensive overview of the tautomerism of this compound, presenting quantitative data, detailed experimental protocols for synthesis and analysis, and a visualization of the synthetic pathway. Understanding and controlling this tautomeric equilibrium is crucial for the rational design of novel therapeutics and functional materials.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group at the 3(5)-position of the pyrazole ring significantly influences its electronic properties and, consequently, its reactivity and potential for molecular interactions.

A key feature of N-unsubstituted 3(5)-substituted pyrazoles is annular tautomerism, a form of prototropic tautomerism where a proton migrates between the two adjacent nitrogen atoms of the pyrazole ring. In the case of this compound, this results in a dynamic equilibrium between the 3-nitro-1H-pyrazole (the more stable tautomer) and the 5-nitro-1H-pyrazole forms. The position of this equilibrium is influenced by various factors, including the electronic nature of other substituents on the ring, the solvent, and the physical state (solution or solid).

The distinct electronic and steric environments of the two tautomers can lead to different chemical reactivities and biological target affinities. Therefore, a thorough understanding of the tautomeric landscape of this compound and its derivatives is paramount for researchers in drug discovery and materials science. This guide aims to provide a detailed technical overview of the core principles governing this tautomerism, supported by experimental data and methodologies.

Tautomeric Equilibrium and Influencing Factors

The tautomeric equilibrium of this compound can be represented as follows:

Caption: Annular tautomerism in this compound.

The equilibrium constant, KT, is defined as the ratio of the concentration of the 5-nitro tautomer to the 3-nitro tautomer. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two forms, which are in turn influenced by:

-

Electronic Effects of Substituents: Electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups, like the nitro group, generally favor the 3-nitro tautomer.

-

Solvent Effects: The polarity of the solvent can significantly impact the tautomeric equilibrium. More polar solvents may stabilize the tautomer with the larger dipole moment.

-

Physical State: In the solid state, crystal packing forces and intermolecular interactions, such as hydrogen bonding, can favor the existence of a single tautomer.

Quantitative Data

Precise quantitative data on the tautomeric equilibrium of this compound is crucial for predictive modeling and understanding its behavior in different environments.

| Parameter | Value | Method | Reference |

| pKa (3-Nitro-1H-pyrazole) | 8.32 ± 0.10 | Predicted | [1] |

| Proton Affinity (PAff) | 820.80 kJ/mol | ||

| Gas Basicity (BasG) | 789.00 kJ/mol |

Note: Experimental pKa values for the individual tautomers and the tautomeric equilibrium constant (KT) in various solvents are subjects of ongoing research and are not yet definitively established in the literature.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the N-nitration of pyrazole followed by a thermal rearrangement.

Workflow for the Synthesis of this compound

References

The Nitro Group in Pyrazole Scaffolds: A Technical Guide to Electronic and Steric Effects for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound electronic and steric influences of the nitro group on the pyrazole core, a privileged scaffold in medicinal chemistry. Understanding these effects is paramount for the rational design of novel therapeutics, as the strategic placement of a nitro group can significantly modulate a molecule's physicochemical properties, reactivity, and biological activity. This document provides a comprehensive overview of the synthesis of nitropyrazoles, detailed experimental protocols, and a quantitative analysis of the nitro group's impact, supported by spectroscopic and crystallographic data.

Electronic and Steric Landscape of Nitropyrazoles

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects.[1] This profoundly alters the electron density distribution within the pyrazole ring, impacting its reactivity and acidity.

Electronic Effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyrazole ring through the sigma bond framework. This effect decreases with distance.

-

Resonance Effect (-M): When positioned at the C3, C4, or C5 positions, the nitro group can participate in resonance, delocalizing the ring's pi-electrons and further decreasing electron density, particularly at the positions ortho and para to its point of attachment. This delocalization stabilizes anionic intermediates, which is crucial for nucleophilic reactions.

The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the pyrazole N-H proton, as evidenced by the lower pKa values of nitropyrazoles compared to the parent pyrazole.[2][3] This increased acidity can influence drug-receptor interactions and pharmacokinetic properties.

Steric Effects:

The nitro group is a sterically demanding substituent. Its bulkiness can hinder the approach of reagents, thereby influencing the regioselectivity of reactions. This steric hindrance can be strategically employed to direct reactions to less hindered positions on the pyrazole ring or to control the conformation of the molecule, which can be critical for binding to a biological target.

Quantitative Data on Electronic and Physicochemical Properties

To quantify the electronic influence of the nitro group, Hammett constants (σ) are utilized. While specific Hammett constants for the nitro group on a pyrazole ring are not extensively tabulated, the values for other aromatic systems provide a good approximation and demonstrate its strong electron-withdrawing character.[4][5]

| Parameter | Pyrazole | 3-Nitropyrazole | 4-Nitropyrazole | Reference |

| pKa | 2.48 (in H₂O) | 8.32 (Predicted) | 9.63 (Predicted) | |

| Hammett Constant (σp) | 0 | - | ~0.78 | |

| Hammett Constant (σm) | 0 | ~0.71 | - |

Table 1: Physicochemical Properties of Pyrazole and Nitropyrazoles.

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data provide direct evidence of the electronic and steric effects of the nitro group.

Infrared (IR) Spectroscopy: The nitro group exhibits characteristic strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These frequencies can be influenced by the electronic environment.

| Compound | Asymmetric ν(NO₂) (cm⁻¹) | Symmetric ν(NO₂) (cm⁻¹) | Reference |

| This compound | ~1540 | ~1375 | |

| 4-Nitropyrazole | ~1526 | ~1353 | |

| 3-Methyl-4-nitropyrazole | ~1520 | ~1350 |

Table 2: Characteristic IR Absorption Frequencies of Nitropyrazoles.

NMR Spectroscopy: The electron-withdrawing nature of the nitro group deshields the protons and carbons of the pyrazole ring, leading to downfield shifts in ¹H and ¹³C NMR spectra.

| Position | Pyrazole | This compound | 4-Nitropyrazole |

| C3 | 134.7 | 157.0 | 139.0 |

| C4 | 105.9 | 110.0 | 136.0 |

| C5 | 134.7 | 130.0 | 139.0 |

Table 3: Representative ¹³C NMR Chemical Shifts (ppm) of Pyrazole and Nitropyrazoles.

X-ray Crystallography: Single-crystal X-ray diffraction studies provide precise measurements of bond lengths, bond angles, and dihedral angles, offering a detailed view of the molecule's geometry. The C-N bond of the nitro group is typically shorter than a standard C-N single bond, indicating some double bond character due to resonance. The planarity of the nitro group with respect to the pyrazole ring can vary depending on the steric environment. For 4-nitropyrazole, the crystal system is triclinic with the space group P-1.

Synthesis of Nitropyrazoles

The synthesis of nitropyrazoles can be achieved through several methods, primarily involving the direct nitration of pyrazole or the rearrangement of N-nitropyrazoles.

Synthesis of 4-Nitropyrazole

A common and efficient method for the synthesis of 4-nitropyrazole is the direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid.

Synthesis of 4-Nitropyrazole.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the N-nitration of pyrazole followed by a thermal rearrangement.

Synthesis of this compound.

Reactivity of Nitropyrazoles

The electronic perturbation caused by the nitro group dictates the reactivity of the pyrazole ring.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the nitropyrazole ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). The nitro group can act as a good leaving group, especially when positioned at C3 or C5 and activated by another electron-withdrawing group. More commonly, the nitro group activates the ring towards nucleophilic attack at other positions. For instance, a halogen at a position activated by a nitro group can be readily displaced by a nucleophile.

Nucleophilic Aromatic Substitution.

Electrophilic Aromatic Substitution: The strong deactivating effect of the nitro group makes electrophilic aromatic substitution on nitropyrazoles challenging. Such reactions require harsh conditions and often result in low yields.

Role in Drug Development and Biological Activity

Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold. The introduction of a nitro group can serve several purposes in drug design:

-

Modulation of Pharmacokinetics: The polarity of the nitro group can influence a compound's solubility, lipophilicity, and metabolic stability.

-

Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups, such as a carboxyl group, to improve potency or alter selectivity.

-

Enzyme Inhibition: Nitropyrazole derivatives have shown promise as inhibitors of various enzymes, including kinases. The nitro group can form key hydrogen bonds or other interactions within the enzyme's active site.

Kinase Inhibition and Signaling Pathways

Several pyrazole-based compounds have been developed as kinase inhibitors for the treatment of cancer. These inhibitors often target dysregulated signaling pathways that are crucial for tumor growth and survival. For example, the PI3K-Akt-mTOR pathway is a key signaling cascade that is frequently activated in cancer. Pyrazole derivatives have been designed to inhibit kinases within this pathway, such as Akt.

Inhibition of the PI3K-Akt-mTOR Pathway.

Experimental Protocols

Synthesis of 4-Nitropyrazole

Materials:

-

Pyrazole (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (98%)

-

Fuming Sulfuric Acid (20% Oleum)

-

Ice

-

Deionized Water

-

Diethyl Ether

-

Hexane

Procedure:

-

In a flask equipped with a magnetic stirrer and an ice-water bath, slowly add pyrazole to concentrated sulfuric acid while stirring.

-

In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid.

-

Cool the pyrazole-sulfuric acid mixture in an ice-water bath and add the nitrating mixture dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, warm the reaction mixture to 50 °C and stir for 1.5 hours.

-

Pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated white solid by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a mixture of diethyl ether and hexane to afford pure 4-nitropyrazole.

Characterization:

-

Melting Point: 162-164 °C

-

¹H NMR (DMSO-d₆): δ 8.5 (s, 2H, CH), 13.9 (br s, 1H, NH)

-

¹³C NMR (DMSO-d₆): δ 139.0 (C3/C5), 136.0 (C4)

-

IR (KBr, cm⁻¹): 3186 (N-H), 1526 (asymmetric NO₂), 1353 (symmetric NO₂)

Synthesis of this compound

Materials:

-

Pyrazole (1.0 eq)

-

Acetic Anhydride

-

Fuming Nitric Acid

-

Benzonitrile

-

Hexane

-

Ice

-

Deionized Water

Procedure:

-

N-Nitration: To a solution of pyrazole in acetic anhydride at 0 °C, add fuming nitric acid dropwise. Stir the mixture at room temperature for 2 hours. Pour the reaction mixture onto ice and extract with a suitable organic solvent. Dry the organic layer and evaporate the solvent to obtain crude N-nitropyrazole.

-

Rearrangement: Dissolve the crude N-nitropyrazole in benzonitrile and heat the solution at 180 °C for 3 hours. Cool the reaction mixture and add hexane to precipitate the product. Collect the solid by filtration and wash with hexane to yield this compound.

Characterization:

-

Melting Point: 174-176 °C

-

¹H NMR (DMSO-d₆): δ 7.0 (d, 1H, C4-H), 7.9 (d, 1H, C5-H), 14.5 (br s, 1H, NH)

-

IR (KBr, cm⁻¹): 3180 (N-H), 1540 (asymmetric NO₂), 1375 (symmetric NO₂)

Representative Nucleophilic Substitution: Synthesis of 3-Amino-4-nitropyridine (Illustrative Protocol)

This protocol for the synthesis of 3-amino-4-nitropyridine from 3-chloro-4-nitropyridine N-oxide illustrates a typical nucleophilic aromatic substitution that can be adapted for nitropyrazole systems.

Materials:

-

3-Chloro-4-nitropyridine N-oxide (1.0 eq)

-

Aqueous Ammonia (excess)

-

Deionized Water

Procedure:

-

In a sealed pressure vessel, heat a mixture of 3-chloro-4-nitropyridine N-oxide and excess aqueous ammonia at 120-150 °C for several hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction vessel to room temperature. The product, 3-amino-4-nitropyridine N-oxide, will precipitate.

-

Collect the solid by filtration, wash with cold deionized water, and dry.

-

The N-oxide can then be deoxygenated using a suitable reducing agent (e.g., PCl₃ or catalytic hydrogenation) to yield 3-amino-4-nitropyridine.

Conclusion

The electronic and steric effects of the nitro group on the pyrazole ring are a powerful tool in the hands of medicinal chemists. The strong electron-withdrawing nature of the nitro group significantly alters the reactivity and physicochemical properties of the pyrazole scaffold, enabling a wide range of chemical transformations and providing opportunities for modulating biological activity. A thorough understanding of these principles, supported by quantitative data and detailed synthetic protocols as outlined in this guide, is essential for the successful design and development of novel pyrazole-based therapeutics.

References

3-Nitropyrazole solubility in common organic solvents

An In-depth Technical Guide on the Solubility of 3-Nitropyrazole in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as an intermediate or active compound. This document compiles quantitative solubility data, details the experimental methodologies for its determination, and presents a visual workflow for a common solubility measurement technique.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the temperature. Generally, its solubility increases with a rise in temperature, indicating an endothermic dissolution process.[1][2][3] The following tables summarize the available quantitative solubility data in various organic solvents.

Table 1: Solubility of this compound in High-Boiling Organic Solvents

The mole fraction solubility of this compound in several high-boiling solvents was determined at 298.15 K (25 °C) using a static gravimetric method.

| Solvent | Temperature (K) | Mole Fraction Solubility (10⁻²) |

| N,N-Dimethylformamide | 298.15 | 37.705 |

| N-Methylformamide | 298.15 | 20.131 |

| Cyclohexanone | 298.15 | 13.469 |

| Isophorone | 298.15 | 11.957 |

| Dimethyl Glutarate | 298.15 | 6.667 |

| Benzyl Alcohol | 298.15 | 3.909 |

| Benzonitrile | 298.15 | 2.915 |

| 1-Octanol | 298.15 | 1.916 |

| 2-Ethylhexyl Acetate | 298.15 | 1.220 |

| Anisole | 298.15 | 0.688 |

| o-Dichlorobenzene | 298.15 | 0.666 |

| Mesitylene | 298.15 | 0.246 |

Table 2: Solubility of this compound in Common Organic Solvents

The solubility of this compound in a range of common organic solvents at 323.15 K (50 °C) is presented below. Methanol was found to be the solvent with the highest dissolving capacity among those tested.

| Solvent | Temperature (K) | Mole Fraction Solubility (10⁻²) |

| Methanol (MeOH) | 323.15 | 8.54 |

| Ethanol (EtOH) | 323.15 | 6.46 |

| 1-Propanol (Pro-OH) | 323.15 | 6.27 |

| Acetonitrile (AN) | 323.15 | 4.18 |

| Acetone (DMK) | 323.15 | 3.76 |

| Methyl Acetate (MAC) | 323.15 | 3.20 |

| Ethyl Acetate (EAC) | 323.15 | 2.82 |

| n-Propyl Acetate (NPAC) | 323.15 | 2.25 |

| n-Butyl Acetate (NBAC) | 323.15 | 1.91 |

| Isopropyl Acetate (IPAC) | 323.15 | 1.25 |

| Tetrahydrofuran (THF) | 323.15 | 1.07 |

| Toluene (PhMe) | 323.15 | 0.729 |

| Benzene (Ph) | 323.15 | 0.323 |

| Water | 323.15 | 0.216 |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The data presented in this guide were primarily obtained through the static gravimetric method and the dynamic laser monitoring technique.

Static Gravimetric Method

This classical and reliable method involves achieving a state of equilibrium between the solute and the solvent to form a saturated solution. The concentration of the solute in this saturated solution is then determined by weight.

Principle: The core principle is to prepare a saturated solution of this compound in the solvent of interest at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the remaining mass of the solute is measured.

Apparatus and Materials:

-

Thermostatic water or oil bath for temperature control

-

Jacketed glass vessel or conical flasks

-

Magnetic stirrer and stir bars

-

Analytical balance (precision of ±0.1 mg)

-

Drying oven

-

Syringes and filters (e.g., 0.45 µm)

-

This compound (solute)

-

Organic solvent of interest

Detailed Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a jacketed glass vessel or a flask placed in a thermostatic bath.

-

Equilibration: The mixture is continuously stirred at a constant, predefined temperature for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid solute confirms saturation.

-

Sampling: After stirring is stopped, the solution is allowed to stand to let the undissolved solids settle. A sample of the clear supernatant is withdrawn using a pre-weighed, pre-heated (to the experimental temperature) syringe fitted with a filter to prevent the transfer of solid particles.

-

Weighing the Saturated Solution: The syringe containing the saturated solution is weighed to determine the total mass of the solution collected.

-

Solvent Evaporation: The collected saturated solution is transferred to a pre-weighed container (e.g., a watch glass or evaporating dish). The solvent is then carefully evaporated in a drying oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the this compound.

-

Weighing the Solute: The container with the dry this compound residue is cooled in a desiccator and then weighed. The process of drying, cooling, and weighing is repeated until a constant mass is achieved.

-

Calculation: The solubility (typically as a mole fraction, x) is calculated using the masses of the solute (m₁) and the solvent (m₂), and their respective molar masses (M₁ for this compound and M₂ for the solvent).

-

m₁ = (mass of container with dry solute) - (mass of empty container)

-

m₂ = (mass of container with solution) - (mass of container with dry solute)

-

x = ( m₁ / M₁ ) / ( ( m₁ / M₁ ) + ( m₂ / M₂ ) )

-

Dynamic Laser Monitoring Method

This is a more modern, automated technique that determines the saturation point by observing the disappearance of solid particles in a solution as the solute is added.

Principle: A laser beam is passed through the solvent while the solute is gradually added. The system monitors the light transmission. As long as solid particles are present, the laser signal will be scattered or blocked. The point at which the last solid particle dissolves and the solution becomes clear corresponds to the saturation point.

Apparatus and Materials:

-

Automated solubility determination system with a temperature-controlled vessel

-

Laser emitter and detector

-

Automated, precision powder dispensing system

-

Stirring mechanism

-

This compound (solute)

-

Organic solvent of interest

Detailed Procedure:

-

System Setup: A known volume or mass of the solvent is placed in the temperature-controlled vessel of the automated system. The desired temperature is set and allowed to stabilize.

-

Initial State: The laser monitoring system is initiated to obtain a baseline reading of the clear solvent.

-

Controlled Solute Addition: The automated dispensing system begins to add small, precise amounts of this compound powder to the vigorously stirred solvent.

-

Laser Monitoring: The laser system continuously monitors the solution. As the solid is added, the laser signal intensity decreases due to scattering by the undissolved particles.

-

Saturation Point Detection: The system continues to add solute until the laser signal stabilizes at a low level, indicating that the solution is saturated and excess solid is present. The total amount of solute added to reach this point is recorded to determine the solubility.

-

Data Analysis: The instrument's software calculates the solubility based on the mass of solute added to the known mass of solvent to achieve saturation. This can be repeated at various temperatures to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the static gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for the static gravimetric solubility determination method.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Nitropyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropyrazole is a heterocyclic organic compound of significant interest in the fields of energetic materials and as a synthetic intermediate. A thorough understanding of its thermal stability and decomposition characteristics is paramount for its safe handling, storage, and application. This technical guide provides a detailed overview of the thermal behavior of this compound, including its decomposition pathway and the kinetic parameters that govern its stability. The information presented herein is a synthesis of available data on this compound and its structurally related analogs, providing a comprehensive resource for professionals in research and development.

Introduction

This compound (C₃H₃N₃O₂) is a five-membered heterocyclic compound containing a pyrazole ring substituted with a nitro group at the 3-position. The presence of the nitro group imparts energetic properties to the molecule, making its thermal behavior a critical area of study. The decomposition of nitropyrazoles is a complex process that can be initiated by thermal energy, leading to the cleavage of the C-NO₂ bond and subsequent fragmentation of the pyrazole ring. This guide summarizes the current understanding of the thermal stability and decomposition of this compound, drawing on data from various thermal analysis techniques.

Physicochemical and Thermal Properties

This compound is typically a crystalline solid at room temperature. Its thermal properties have been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific, detailed thermal decomposition data for this compound is not extensively published, valuable insights can be drawn from the analysis of closely related dinitro- and trinitropyrazole compounds. The following table summarizes key thermal data for this compound and its more highly nitrated analogs to provide a comparative context for its stability.

| Compound | Melting Point (°C) | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Activation Energy (Ea) (kJ/mol) |

| This compound | 174.15[1] | Data Not Available | Data Not Available | Data Not Available |

| 3,4-Dinitropyrazole | ~275[2] | ~250-270[3] | Not Specified | Not Specified |

| 3,5-Dinitropyrazole | ~296[2] | Not Specified | Not Specified | ~254[1] |

| 3,4,5-Trinitropyrazole | Not Specified | Not Specified | Not Specified | 112.65 - 127.3 |

Note: Data for dinitro- and trinitropyrazoles are included for comparative purposes to infer the general thermal behavior of nitropyrazoles.

Thermal Decomposition Pathway

The thermal decomposition of nitropyrazoles is generally understood to initiate with the homolytic cleavage of the C-NO₂ bond, releasing nitrogen dioxide (NO₂) as the primary gaseous product. This initial step is followed by the complex breakdown of the remaining pyrazole ring structure. For di- and trinitropyrazoles, the first stage of decomposition is the radical C-NO₂ bond breaking with NO₂ emission. The subsequent stages involve the breakdown of the pyrazole ring, leading to the formation of gaseous products like CO₂ and HCN. While a definitive pathway for this compound is not established, a conceptual pathway can be proposed based on these principles.

Experimental Protocols for Thermal Analysis

Detailed experimental protocols for the thermal analysis of this compound are not widely published. However, based on standard practices for energetic materials, the following methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be proposed.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the melting point and the heat of decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum or copper crucible. For energetic materials, vented or pinhole lids are often used to allow for the escape of gaseous decomposition products and prevent pressure buildup.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate, typically 5-20 °C/min, over a temperature range that encompasses the melting and decomposition events (e.g., 30-400 °C).

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, with a typical purge gas flow rate of 20-50 mL/min to remove decomposition products.

-

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature of melting and decomposition, the peak temperatures, and the enthalpy of these transitions (ΔH).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature range and to quantify mass loss.

Methodology:

-

Sample Preparation: A slightly larger sample of this compound (typically 5-10 mg) is weighed into a ceramic or platinum crucible.

-

Instrument Setup: The TGA balance is tared, and the instrument is calibrated for mass and temperature.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through its decomposition range.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained with a constant flow rate.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures at which mass loss occurs and the rate of mass loss.

Kinetic Analysis of Decomposition

Safety and Handling Considerations

Given its nature as a nitrated heterocyclic compound, this compound should be handled with care. It is a potentially energetic material that may decompose upon heating. Standard laboratory safety protocols, including the use of personal protective equipment (safety glasses, gloves, lab coat), should be strictly followed. When performing thermal analysis, the small sample sizes used in DSC and TGA experiments mitigate the risk, but it is essential to use appropriate vented crucibles to prevent pressure buildup from gaseous decomposition products.

Conclusion

The thermal stability and decomposition of this compound are critical parameters for its safe and effective use. While specific quantitative data for this compound remains limited in publicly accessible literature, a comprehensive understanding of its behavior can be inferred from the study of related nitropyrazole compounds. The primary decomposition pathway is believed to involve the scission of the C-NO₂ bond, followed by the degradation of the pyrazole ring. Standard thermal analysis techniques such as DSC and TGA are essential tools for characterizing its thermal properties. Further research to determine the precise decomposition temperatures, heat of decomposition, and kinetic parameters of this compound is warranted to provide a more complete safety and stability profile.

References

Acidity and pKa of 3-Nitropyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 3-nitropyrazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the theoretical and experimental basis of its acidic properties, detailed experimental protocols for pKa determination and synthesis, and a summary of relevant physicochemical data.

Introduction to the Acidity of this compound

This compound, a five-membered aromatic heterocycle bearing a nitro group, exhibits acidic properties due to the proton on the pyrazole ring's nitrogen atom. The electron-withdrawing nature of the nitro group significantly influences the electron density of the pyrazole ring, thereby affecting the acidity of the N-H proton. The acidity is quantified by the acid dissociation constant (Ka) or its logarithmic form, pKa.

This compound exists in two tautomeric forms: this compound and 5-nitropyrazole. Due to this tautomerism, it is often referred to as 3(5)-nitropyrazole. The equilibrium between these tautomers is rapid in solution, and the measured pKa reflects the overall acidity of the mixture.

Quantitative Data on the pKa of this compound

The pKa of this compound has been a subject of both computational prediction and experimental investigation. The following table summarizes the available quantitative data.

| Parameter | Value | Method | Reference |

| pKa (Predicted) | 8.32 ± 0.10 | Computational | [1] |

| Protonation Constant (pKa of conjugate acid) | Determined for 3(5)-nitropyrazole | Spectrophotometry | [2] |

Note: The protonation constant refers to the equilibrium of the protonated species (the conjugate acid) dissociating to the neutral molecule and a proton. This is a measure of the basicity of the molecule. The pKa of the neutral molecule refers to its dissociation into an anion and a proton, which is a measure of its acidity.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its pKa are crucial for reproducible research.

Synthesis of 3-Nitro-1H-pyrazole

The synthesis of this compound is typically achieved through a two-step process involving the nitration of pyrazole to form N-nitropyrazole, followed by thermal rearrangement.[3]

Step 1: Synthesis of N-Nitropyrazole

-

Nitrating Mixture Preparation: A nitrating mixture is prepared using nitric acid and acetic anhydride in acetic acid.

-

Nitration Reaction: Pyrazole is added to the nitrating mixture under controlled temperature conditions.

-

Isolation: The resulting N-nitropyrazole is isolated from the reaction mixture. The reported yield for this step is approximately 85.5%.[3]

Step 2: Thermal Rearrangement to this compound

-

Reaction Setup: The synthesized N-nitropyrazole is heated in a high-boiling point solvent.

-

Rearrangement: At elevated temperatures, N-nitropyrazole undergoes a rearrangement to form this compound.

-

Purification: The product, this compound, is then purified. This rearrangement step has a reported yield of about 92.8%.[3]

The overall yield for the synthesis is approximately 79.3%. The structure of the final product is confirmed through techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.

Determination of pKa by UV-Visible Spectrophotometry

Spectrophotometric methods are widely used for pKa determination, particularly for compounds with a chromophore whose absorption spectrum changes with ionization state.

Principle: The absorbance of a solution of this compound is measured at various pH values. The neutral (HA) and ionized (A⁻) forms of the molecule exhibit different absorption spectra. By analyzing the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined using the Henderson-Hasselbalch equation.

General Protocol:

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values covering the expected pKa range of this compound are prepared.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Spectrophotometric Measurements: For each buffer solution, a specific volume of the this compound stock solution is added to a cuvette, and the UV-Vis spectrum is recorded.

-

Data Analysis:

-

The absorbance at a wavelength where the neutral and ionized forms have significantly different absorptivities is plotted against pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

-

Mandatory Visualizations

Tautomerism of this compound

Caption: Tautomeric equilibrium of 3(5)-nitropyrazole.

Experimental Workflow for Spectrophotometric pKa Determination

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

References

An In-depth Technical Guide to the Potential Biological Activities of 3-Nitropyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group at the 3-position of the pyrazole ring can significantly modulate the electronic and steric properties of the molecule, leading to unique biological profiles. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 3-nitropyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Several studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. A notable series of compounds, 3-nitropyrazolo[5,1-c][1][2][3]benzotriazine derivatives, has shown promising anticancer activity.

Quantitative Anticancer Activity Data

The cytotoxic activity of synthesized compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth.

Table 1: Cytotoxic Activity of 3-Nitropyrazolo[5,1-c][1][2]benzotriazine Derivatives

| Compound | R1 | R2 | HT29 IC50 (µM) | HCT-8 IC50 (µM) | MCF7 IC50 (µM) | A549 IC50 (µM) |

| 1 | H | H | >50 | 38.8 | 29.3 | 31.5 |

| 2 | Cl | H | 13.5 | 11.2 | 10.5 | 10.8 |

| 3 | H | Cl | 11.8 | 9.8 | 10.2 | 10.5 |

| 4 | Cl | Cl | 8.5 | 7.5 | 7.8 | 8.2 |

Data sourced from a study on the cytotoxic activity of 3-nitropyrazolo[5,1-c]benzotriazine derivatives.

Mechanism of Anticancer Action

The precise mechanisms of action for many this compound derivatives are still under investigation. However, for the 3-nitropyrazolo[5,1-c]benzotriazine series, studies suggest that their cytotoxic effects may be mediated through the inhibition of DNA synthesis. This is supported by cell cycle analysis, which revealed that these compounds can induce perturbations in the cell cycle, with some causing a marked accumulation of cells in the S phase.

While specific pathways for this compound derivatives are not yet fully elucidated, pyrazole-based compounds are known to interact with various signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: General overview of the MAPK signaling pathway, a potential target for pyrazole derivatives.

Antimicrobial Activity

Novel 1,4-disubstituted-3-nitropyrazoles have been reported to possess antimicrobial activity, making them of interest for the development of new antibacterial agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of a compound is often determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Organism | MIC (µg/mL) |

| Pyrazole Derivative A | Escherichia coli | 0.25 |

| Pyrazole Derivative B | Staphylococcus epidermidis | 0.25 |

| Pyrazole Derivative C | Aspergillus niger | 1 |

| Ciprofloxacin (Standard) | Escherichia coli | 0.5 |

| Ciprofloxacin (Standard) | Staphylococcus epidermidis | 4 |

| Clotrimazole (Standard) | Aspergillus niger | 2 |

Note: The data in this table is for general pyrazole derivatives and not specifically for 3-nitropyrazoles, as specific MIC data for 3-nitropyrazoles was not available in the searched literature. This table serves as an example of how such data is presented.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. While specific data for this compound derivatives is limited, the general mechanism of action for anti-inflammatory pyrazoles provides a basis for future investigation.

Potential Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2. Inhibition of COX-2 reduces the production of prostaglandins, which are pro-inflammatory mediators.

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives as a mechanism for anti-inflammatory activity.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxic effects of 3-nitropyrazolo[5,1-c]benzotriazine derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HT29, HCT-8, MCF7, A549)

-

Growth medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris buffer

-

96-well plates

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48 hours).

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 10 minutes.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add Tris buffer to each well to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Caption: Workflow diagram for the Sulforhodamine B (SRB) cytotoxicity assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the MIC of a compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

This compound derivatives represent a promising class of compounds with diverse biological activities. The available data, particularly on their anticancer effects, highlight their potential as lead structures for the development of new therapeutic agents. Further research is warranted to expand the structure-activity relationship studies, elucidate the precise mechanisms of action, and explore their full therapeutic potential in antimicrobial and anti-inflammatory applications. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to build upon in their investigation of this intriguing class of heterocyclic compounds.

References

3-Nitropyrazole: A Versatile Precursor for Advanced Energetic Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract